molecular formula C13H9Cl2NO3S B1242183 N-[2,4-dichlorobenzoyl]phenylsulfonamide

N-[2,4-dichlorobenzoyl]phenylsulfonamide

Cat. No.: B1242183
M. Wt: 330.2 g/mol
InChI Key: TXHQSKPOVJIXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,4-dichlorobenzoyl]phenylsulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C13H9Cl2NO3S and its molecular weight is 330.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9Cl2NO3S

Molecular Weight

330.2 g/mol

IUPAC Name

N-(benzenesulfonyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C13H9Cl2NO3S/c14-9-6-7-11(12(15)8-9)13(17)16-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17)

InChI Key

TXHQSKPOVJIXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Synonyms

LY 32262
LY-32262
LY32262
N-(2,4-dichlorobenzoyl)phenylsulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of phenylsulfonamide (0.16 mol; 25.12 g) and potassium carbonate (0.2 mol; 27.6 g) in 500 mL dioxane is added dropwise 2,4-dichlorobenzoyl chloride (0.13 mole; 18.0 mL). The mixture is warmed to reflux under nitrogen for 16 hr. The reaction is then diluted with water (500 mL), neutralized to pH 5 with concentrated hydrochloric acid, and extracted 3 times with ethyl acetate. The combined ethyl acetate layers are washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure to a white solid. The solid residue is subjected to silica gel chromatography, eluting with dichloromethane containing from 0–5% methanol. Fractions containing the product are combined and concentrated under reduced pressure to provide the title compound.
Quantity
25.12 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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